3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[2-(trifluoromethyl)benzyl]propanamide 3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[2-(trifluoromethyl)benzyl]propanamide
Brand Name: Vulcanchem
CAS No.: 1326854-43-6
VCID: VC4444434
InChI: InChI=1S/C26H25F3N4O2/c1-17(2)18-7-9-19(10-8-18)22-15-23-25(35)32(13-14-33(23)31-22)12-11-24(34)30-16-20-5-3-4-6-21(20)26(27,28)29/h3-10,13-15,17H,11-12,16H2,1-2H3,(H,30,34)
SMILES: CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)NCC4=CC=CC=C4C(F)(F)F
Molecular Formula: C26H25F3N4O2
Molecular Weight: 482.507

3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[2-(trifluoromethyl)benzyl]propanamide

CAS No.: 1326854-43-6

Cat. No.: VC4444434

Molecular Formula: C26H25F3N4O2

Molecular Weight: 482.507

* For research use only. Not for human or veterinary use.

3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[2-(trifluoromethyl)benzyl]propanamide - 1326854-43-6

Specification

CAS No. 1326854-43-6
Molecular Formula C26H25F3N4O2
Molecular Weight 482.507
IUPAC Name 3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]-N-[[2-(trifluoromethyl)phenyl]methyl]propanamide
Standard InChI InChI=1S/C26H25F3N4O2/c1-17(2)18-7-9-19(10-8-18)22-15-23-25(35)32(13-14-33(23)31-22)12-11-24(34)30-16-20-5-3-4-6-21(20)26(27,28)29/h3-10,13-15,17H,11-12,16H2,1-2H3,(H,30,34)
Standard InChI Key KIQYTECNBAFLPU-UHFFFAOYSA-N
SMILES CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)NCC4=CC=CC=C4C(F)(F)F

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure centers on a pyrazolo[1,5-a]pyrazine core, a bicyclic system comprising fused pyrazole and pyrazine rings. At position 2 of the pyrazolo[1,5-a]pyrazine, a 4-(propan-2-yl)phenyl group is attached, introducing steric bulk and hydrophobic character. Position 4 features a ketone group, while position 5 connects to a propanamide chain terminating in a 2-(trifluoromethyl)benzyl substituent . The trifluoromethyl group enhances metabolic stability and influences electronic properties through its strong electron-withdrawing effect.

Physicochemical Properties

With a molecular weight of approximately 482.5 g/mol, the compound exhibits moderate lipophilicity, as inferred from its structural analogs. The presence of polar functional groups (amide, ketone) and aromatic systems suggests solubility in organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Computational models predict a logP value of ~3.5, indicating balanced hydrophobicity suitable for membrane permeability .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of this compound typically involves multi-step protocols:

  • Core Formation: Condensation of hydrazine derivatives with diketones yields the pyrazolo[1,5-a]pyrazine scaffold.

  • Substituent Introduction: Suzuki-Miyaura coupling or nucleophilic aromatic substitution introduces the 4-isopropylphenyl group at position 2.

  • Side Chain Attachment: Amide coupling reactions link the propanamide moiety to the core, followed by benzylation using 2-(trifluoromethyl)benzyl bromide.

Optimized conditions (e.g., microwave-assisted synthesis) improve yields by reducing reaction times and byproduct formation.

Reaction Mechanisms

Key reactions include:

  • Nucleophilic Acyl Substitution: The amide bond formation between the pyrazolo[1,5-a]pyrazine intermediate and the benzylamine derivative proceeds via activation of the carboxylic acid using coupling agents like HATU.

  • Electrophilic Aromatic Substitution: The trifluoromethyl group directs electrophilic attacks to specific positions on the benzyl ring, influencing regioselectivity .

Comparative Analysis with Structural Analogs

Compound NameStructural ModificationsBiological Activity
N-(4-chloro-3-(trifluoromethyl)phenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H- triazolo[4,3-a]quinoxalin-5-yl]acetamideTriazole core replaces pyrazineEnhanced antibacterial activity (MIC: 2 µg/mL)
N-(4-ethoxybenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamideEthoxybenzyl substituentImproved solubility but reduced kinase inhibition
Tert-butyl (S)-(1-oxo-3-phenyl...)Tert-butyl ester groupProdrug form with delayed release profile

The trifluoromethylbenzyl variant exhibits superior kinase selectivity compared to analogs with bulkier substituents, likely due to optimized steric interactions .

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